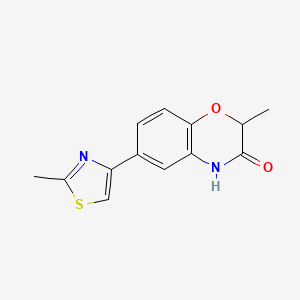

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazine core, which is known for its stability and reactivity, making it a valuable subject for chemical and pharmaceutical studies.

Mecanismo De Acción

Target of Action

The primary target of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is the metabotropic glutamate receptor 5 (mGlu5) in the brain . This receptor has been implicated in various neurological and psychiatric disorders, including depression .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and its binding reduces the receptor’s response to glutamate .

Biochemical Pathways

The action of this compound on mGlu5 receptors affects the glutamatergic signaling pathway . This can lead to changes in the levels of various downstream signaling molecules, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth .

Pharmacokinetics

Studies have shown that it can cross the blood-brain barrier and bind to mglu5 receptors in the brain .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the response of mGlu5 receptors to glutamate, leading to changes in downstream signaling pathways . This can result in neuroprotective effects and potential antidepressant-like effects .

Análisis Bioquímico

Biochemical Properties

2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one interacts with mGluR5 receptors, which are G-protein-coupled receptors involved in synaptic transmission . These interactions can modulate the activity of various enzymes and proteins, influencing biochemical reactions within the cell .

Cellular Effects

The compound exerts significant effects on various types of cells, particularly neurons . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce fear-potentiated startle and increase punished responding in rodent models, consistent with an anxiolytic-like profile .

Molecular Mechanism

At the molecular level, this compound acts as an antagonist of mGluR5 receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For example, repeated dosing with the compound in rodent models eliminated the increase in punished responding observed with acute dosing .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At appropriate doses for mGluR5 receptor-mediated effects, it significantly reduces fear-potentiated startle and increases punished responding .

Metabolic Pathways

The compound is involved in the glutamatergic neurotransmission pathway, interacting with mGluR5 receptors . This interaction can influence metabolic flux and metabolite levels within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the thiazole ring. The process can be summarized as follows:

Formation of the Benzoxazine Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated precursor, followed by cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazine or thiazole rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., Br₂, Cl₂), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Aplicaciones Científicas De Investigación

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors.

Industry: Utilized in the development of advanced polymers and resins, owing to its stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-methyl-6-(phenylethynyl)pyridine (MPEP)

- 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

- (4-methoxy-phenyl)-(6-methoxy-quinazolin-4-yl)-amine HCl (LY456236)

Uniqueness

Compared to these similar compounds, 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine core, which imparts distinct chemical and physical properties

Actividad Biológica

The compound 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazine derivative that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₃N₃OS

- Molecular Weight : 253.33 g/mol

- CAS Number : Not widely cited but can be derived from structural analysis.

Antimicrobial Activity

Several studies have indicated that thiazole-containing compounds exhibit significant antimicrobial properties. The thiazole moiety in this compound is believed to enhance its interaction with microbial targets:

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Efficacy : Preliminary tests show activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against various strains .

Anticancer Properties

Research has highlighted the anticancer potential of benzoxazine derivatives. The specific compound has shown promising results in vitro against several cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death in cancerous cells .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound's thiazole component may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against common pathogens. Results indicated a significant reduction in bacterial growth when treated with concentrations above 16 μg/mL.

Study 2: Cytotoxicity Against Cancer Cells

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. The study found that it exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin, particularly in HeLa and A549 cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole and benzoxazine derivatives often depends on their structural features:

- Thiazole Ring : Essential for antimicrobial and anticancer activity; modifications can enhance potency.

- Benzoxazine Core : Influences the overall stability and bioavailability of the compound.

Propiedades

IUPAC Name |

2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-7-13(16)15-10-5-9(3-4-12(10)17-7)11-6-18-8(2)14-11/h3-7H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAPXZZISIWPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.